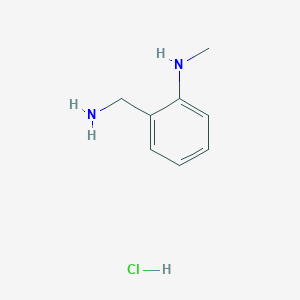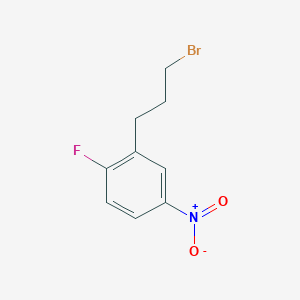
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene is an organic compound characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of the bromopropyl group, fluorine atom, and nitro group onto the benzene ring. One common method involves the bromination of 1-(3-propyl)-2-fluorobenzene followed by nitration. The reaction conditions typically include the use of bromine or a brominating agent and a nitrating mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reaction conditions often involve polar aprotic solvents and elevated temperatures.
Reduction: Typical reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-(3-aminopropyl)-2-fluoro-5-nitrobenzene.
Oxidation: Products include 1-(3-bromopropyl)-2-fluoro-5-nitrobenzoic acid and related derivatives.
科学研究应用
1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
相似化合物的比较
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-4-nitrobenzene: Lacks the fluorine atom, affecting its stability and interaction with biological targets.
1-(3-Chloropropyl)-2-fluoro-5-nitrobenzene:
Uniqueness: 1-(3-Bromopropyl)-2-fluoro-5-nitrobenzene is unique due to the combination of the bromopropyl group, fluorine atom, and nitro group on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity. The presence of the fluorine atom also contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-6-8(12(13)14)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChI 键 |
KSMWUFLYHMGNOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)



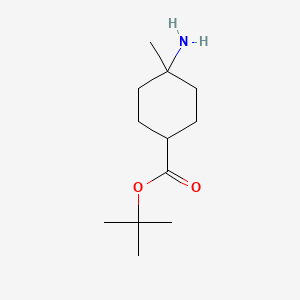

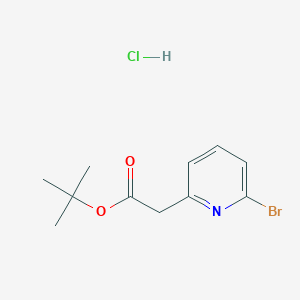
![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
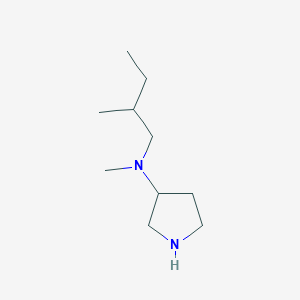
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)


